Estramustine phosphate sodium monohydrate

描述

准备方法

Synthetic Routes and Reaction Conditions: Estramustine phosphate sodium monohydrate is synthesized by linking estradiol with nitrogen mustard through a carbamate bond. The synthesis involves the reaction of estradiol with bis(2-chloroethyl)amine to form estramustine, which is then phosphorylated to produce estramustine phosphate. The final product is obtained as the sodium monohydrate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent systems, to ensure high yield and purity. The final product is typically formulated into capsules for oral administration .

Types of Reactions:

Oxidation: Estramustine phosphate can undergo oxidation reactions, particularly at the estradiol moiety.

Reduction: Reduction reactions can occur at the nitrogen mustard component, affecting its cytotoxic properties.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloroethyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines are commonly employed.

Major Products:

Oxidation: Products include estrone derivatives.

Reduction: Products include reduced forms of the nitrogen mustard moiety.

Substitution: Products include substituted carbamate derivatives.

科学研究应用

Prostate Cancer Treatment

Estramustine phosphate sodium is primarily indicated for:

- Metastatic Prostate Carcinoma : Particularly in patients whose disease is refractory to hormonal therapy. Clinical studies indicate that it can lead to stabilization or regression of the disease process .

- Castration-Resistant Prostate Cancer (CRPC) : A retrospective study involving 102 patients demonstrated that 68.6% showed a reduction in serum prostate-specific antigen (PSA) levels after treatment with estramustine phosphate as a third-line therapy .

Combination Therapies

Research has indicated that combining estramustine phosphate with other chemotherapeutic agents can enhance efficacy:

- Vinblastine, Etoposide, and Paclitaxel : Preliminary investigations suggest improved objective response rates when these agents are used in conjunction with estramustine phosphate compared to monotherapy .

Efficacy and Response Rates

The efficacy of estramustine phosphate sodium has been documented across various studies:

- In hormone-refractory prostate cancer patients, objective response rates range from 19% to 69% depending on the study design and patient population .

- In previously untreated patients with advanced metastatic hormone-responsive prostate cancer, response rates can reach approximately 80% .

Side Effects and Management

While estramustine phosphate sodium is generally well-tolerated, it may cause several side effects:

- Common Adverse Effects : Nausea and vomiting are frequently reported but usually mild to moderate. Cardiovascular complications are less common but can be serious .

- Management Strategies : Careful patient selection and prophylactic measures can help mitigate cardiovascular risks associated with treatment .

Data Summary Table

作用机制

Estramustine phosphate sodium monohydrate exerts its effects through a combination of hormonal and cytotoxic mechanisms:

相似化合物的比较

Estramustine phosphate sodium monohydrate is unique due to its dual action as both an estrogen and a chemotherapeutic agent. Similar compounds include:

Estradiol: Primarily an estrogen with no cytotoxic properties.

Chlorambucil: A nitrogen mustard with cytotoxic properties but no hormonal effects.

Cyclophosphamide: Another nitrogen mustard used in chemotherapy but lacks the hormonal component.

This compound stands out due to its ability to target both hormonal pathways and DNA, making it particularly effective in the treatment of hormone-sensitive cancers like prostate cancer .

生物活性

Estramustine phosphate sodium monohydrate (EMP) is a synthetic compound that combines elements of estradiol with nitrogen mustard, primarily used in the treatment of prostate cancer. Its biological activity is characterized by a dual mechanism that integrates hormonal modulation with direct cytotoxic effects on cancer cells. This article delves into the various aspects of EMP's biological activity, including its mechanisms of action, clinical efficacy, and safety profile.

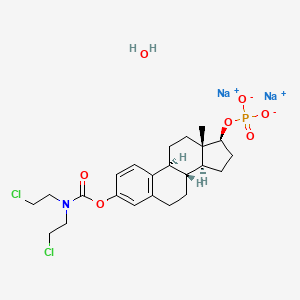

Chemical Structure and Properties

Estramustine phosphate sodium has the chemical formula and a molecular weight of approximately 582.4 g/mol. It appears as an off-white powder that is soluble in water, facilitating its administration in capsule form under the brand name Emcyt. The structure includes a nitrogen mustard linked to estradiol, which is crucial for its antitumor activity .

Estramustine phosphate sodium exhibits several mechanisms through which it exerts its biological effects:

- Microtubule Dynamics : EMP binds to microtubule-associated proteins (MAPs) and tubulin, disrupting microtubule assembly, which is essential for cell division. This action leads to cell cycle arrest at the G2/M phase, making cancer cells more susceptible to radiation therapy .

- Estrogen Receptor Interaction : Although its affinity for estrogen receptors is weaker than that of natural estrogens, EMP can still bind to these receptors, potentially disrupting estrogen-dependent tumor growth .

- Hormonal Modulation : EMP reduces plasma testosterone levels, contributing to its effectiveness against hormone-sensitive tumors .

Case Studies and Research Findings

- Prostate Cancer Treatment : A retrospective study involving 102 patients with castration-resistant prostate cancer (CRPC) indicated that EMP monotherapy led to a reduction in serum prostate-specific antigen (PSA) levels in 68.6% of patients after four weeks of treatment. Notably, 30% achieved a long-term reduction in PSA levels for over six months .

- Combination Therapy : In clinical trials where EMP was combined with other chemotherapeutic agents such as vinblastine or paclitaxel, improved objective response rates were observed compared to single-agent treatments. However, no significant survival benefit was noted over single-agent therapies .

- Radiation Sensitization : EMP has been shown to enhance the radiosensitivity of tumor cells when administered prior to radiation therapy, with enhancement ratios ranging from 1.3 to 1.6 at the 10% survival level . This suggests that EMP could be particularly beneficial in combination with radiotherapy for locally advanced prostate cancer.

Safety Profile

The safety profile of estramustine phosphate sodium includes several common adverse effects such as:

- Nausea and Vomiting : These are the most frequently reported side effects but are generally mild to moderate in severity.

- Cardiovascular Complications : Reported in up to 9% of patients receiving EMP in combination with docetaxel; careful patient selection can mitigate these risks .

- Gynecomastia and Liver Dysfunction : Occasional side effects leading to treatment discontinuation include gynecomastia and liver dysfunction .

Unlike many other chemotherapy agents, estramustine phosphate is rarely associated with myelosuppression, making it a favorable option for patients who may be at risk for blood-related complications .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Chemical Formula | |

| Molecular Weight | Approximately 582.4 g/mol |

| Primary Use | Treatment of metastatic prostate cancer |

| Mechanisms of Action | Microtubule disruption; estrogen receptor binding; testosterone reduction |

| Clinical Efficacy | PSA reduction in ~68% of CRPC patients; enhanced response with combination therapies |

| Common Side Effects | Nausea, vomiting, cardiovascular issues, gynecomastia |

属性

IUPAC Name |

disodium;[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/q;2*+1/p-2/t18-,19-,20+,21+,23+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUMCNJTGSMNRO-VVSKJQCTSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30Cl2NNa2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048953 | |

| Record name | Estramustine phosphate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52205-73-9 | |

| Record name | Estramustine phosphate sodium [USAN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052205739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estramustine phosphate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3-[bis(2-chloroethyl)carbamate] 17-(dihydrogen phosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRAMUSTINE PHOSPHATE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ856M1R16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。